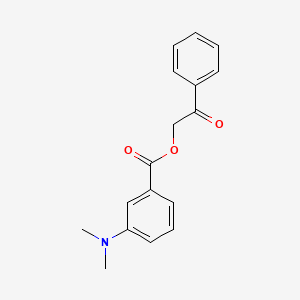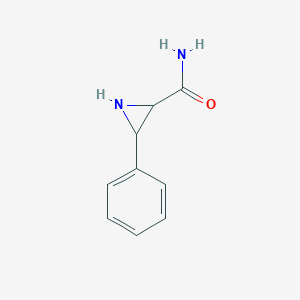
Trimethylsilyl (2-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl (2-methoxyphenyl)acetate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-methoxyphenyl acetate moiety. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylsilyl (2-methoxyphenyl)acetate can be synthesized through the reaction of 2-methoxyphenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl (2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2-methoxyphenyl acetate, such as ketones, alcohols, and substituted phenyl acetates .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl (2-methoxyphenyl)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trimethylsilyl (2-methoxyphenyl)acetate involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and facilitating the selective transformation of target molecules. This is achieved through the formation of stable silyl ethers or esters, which can be easily removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl chloride: Used for silylation reactions but lacks the methoxyphenyl acetate moiety.
Trimethylsilyl acetate: Similar in structure but without the methoxyphenyl group.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity and applications.
Uniqueness: Trimethylsilyl (2-methoxyphenyl)acetate is unique due to its combination of the trimethylsilyl group and the 2-methoxyphenyl acetate moiety, which provides specific reactivity and selectivity in organic synthesis. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection are crucial .
Eigenschaften
CAS-Nummer |
55590-71-1 |
|---|---|
Molekularformel |
C12H18O3Si |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
trimethylsilyl 2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-11-8-6-5-7-10(11)9-12(13)15-16(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
RKCAHERJDCJFCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)








![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)

